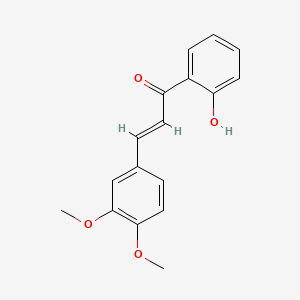

3,4-Dimetoxi-2'-hidroxicalcona

Descripción general

Descripción

3,4-Dimethoxy-2’-hydroxychalcone is a building block used in various chemical synthesis . It is used for R&D purposes and not for medicinal, household, or other uses .

Synthesis Analysis

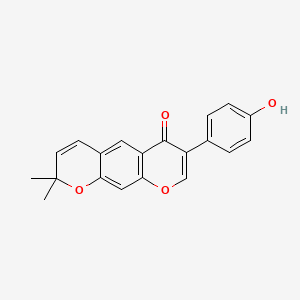

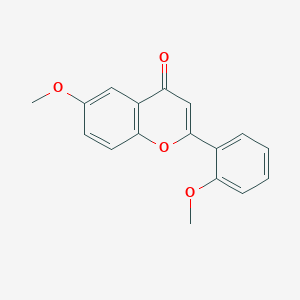

This compound is used in the synthesis of new flavanoid and chalcone derivatives as an antimicrobial agent by a green chemistry approach . It is also used in the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxy-2’-hydroxychalcone is C17H16O4. Its molecular weight is 284.31 . The SMILES string representation is COc1cccc (\C=C\C (=O)c2ccc (OC)cc2O)c1 .Chemical Reactions Analysis

The compound is involved in the synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process involves dehydrogenation in a highly atom-economic manner .Physical And Chemical Properties Analysis

The compound is a solid . Its density is estimated to be 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación

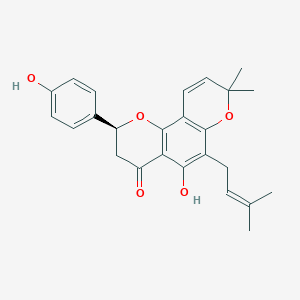

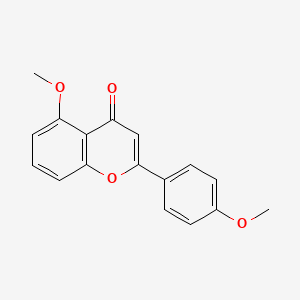

- 3,4-Dimetoxi-2’-hidroxicalcona ha sido investigada por su potencial antimicrobiano. Los investigadores han explorado su capacidad para inhibir el crecimiento microbiano, lo que la convierte en una candidata prometedora para el desarrollo de nuevos agentes antimicrobianos {svg_1}. Se necesitan más estudios para comprender su mecanismo de acción y optimizar su eficacia.

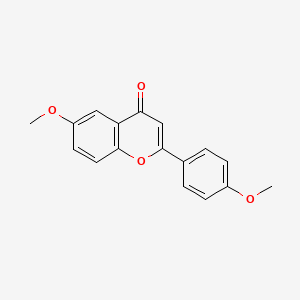

- El marco de calcona de este compuesto contribuye a su actividad antioxidante. Elimina los radicales libres, protegiendo las células del estrés oxidativo. Los antioxidantes juegan un papel crucial en la prevención de diversas enfermedades, incluido el cáncer y los trastornos cardiovasculares {svg_2}.

- Los investigadores han sintetizado análogos de esta calcona para mejorar su capacidad antioxidante, lo que la convierte en un área de estudio valiosa {svg_3}.

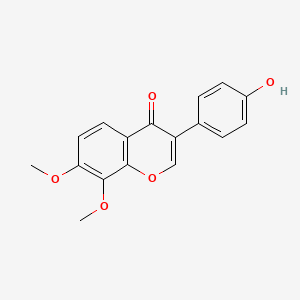

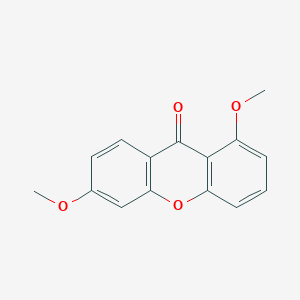

- Las calconas sustituidas por hidroxilo, incluida 3,4-Dimetoxi-2’-hidroxicalcona, exhiben propiedades antiinflamatorias. Modulan las vías inflamatorias, lo que podría mitigar las enfermedades relacionadas con la inflamación crónica {svg_4}.

- 3,4-Dimetoxi-2’-hidroxicalcona puede contribuir a la quimioprevención al modular los procesos celulares involucrados en el desarrollo tumoral {svg_5}.

- Se ha encontrado que una calcona sintética, 2-cloro-4’,6’-dimetoxi-2’-hidroxicalcona, aumenta los niveles celulares de glutation (GSH). El GSH es un antioxidante crítico que protege las células del daño oxidativo {svg_6}.

- Los investigadores han utilizado 3,4-Dimetoxi-2’-hidroxicalcona como un bloque de construcción en la síntesis de nuevos flavonoides y derivados de calcona. Estos compuestos a menudo poseen diversas actividades biológicas, incluidos los efectos antioxidantes y antiinflamatorios {svg_7}.

Actividad Antimicrobiana

Propiedades Antioxidantes

Efectos Antiinflamatorios

Potencial Quimiopreventivo

Regulación de GSH (Glutation)

Síntesis de Flavonoides

En resumen, 3,4-Dimetoxi-2’-hidroxicalcona es prometedora en la investigación antimicrobiana, estudios antioxidantes, investigaciones antiinflamatorias, quimioprevención, regulación de GSH y síntesis de flavonoides. Se necesita más investigación para liberar todo su potencial y comprender sus mecanismos de acción. 🌟 {svg_8} {svg_9} {svg_10} {svg_11} {svg_12}

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Chalcones, including 3,4-Dimethoxy-2’-hydroxychalcone, are considered privileged structures exhibiting various biological activities . They are used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . The focus remains on critical appraisal of synthesized chalcones and their derivatives for their bioactivities, linking to their interactions at the biomolecular level where appropriate, and revealing their possible mechanisms of action .

Análisis Bioquímico

Biochemical Properties

3,4-Dimethoxy-2’-hydroxychalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in modulating neurotransmitter levels in the nervous system. Additionally, 3,4-Dimethoxy-2’-hydroxychalcone has been shown to enhance the biosynthesis of glutathione, a vital antioxidant, by interacting with enzymes involved in its production .

Cellular Effects

3,4-Dimethoxy-2’-hydroxychalcone exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the NF-κB pathway, which is involved in inflammation and immune responses . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3,4-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. It binds to the catalytic active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This compound also interacts with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxy-2’-hydroxychalcone have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxy-2’-hydroxychalcone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3,4-Dimethoxy-2’-hydroxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxy-2’-hydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

3,4-Dimethoxy-2’-hydroxychalcone exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79140-20-8 | |

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?

A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.

Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?

A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal]](/img/structure/B600382.png)